molecular formula C11H8FNO2S B580438 Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate CAS No. 1221403-87-7

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B580438
CAS No.: 1221403-87-7
M. Wt: 237.248
InChI Key: NBPRZFGLEWZSRB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (CAS Number: 1221403-87-7) is a fluorinated heterocyclic compound with the molecular formula C11H8FNO2S and a molecular weight of 237.25 g/mol . As a member of the thiazole carboxylate ester family, this compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Thiazole derivatives are of significant interest in the development of novel therapeutics, particularly as modulators of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which play a key role in multidrug resistance (MDR) in cancer cells . The structure of this compound, featuring a 2-fluorophenyl substituent at the 2-position of the thiazole ring and a methyl ester at the 4-position, makes it a versatile building block for the synthesis of more complex molecules aimed at overcoming treatment resistance in chemotherapy . Researchers can utilize this scaffold to explore structure-activity relationships (SAR) and develop compounds that can inhibit the efflux function of P-gp, thereby potentially restoring the efficacy of anticancer drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRZFGLEWZSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743509
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221403-87-7
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the preparation of N-(2-fluorophenyl)thiourea , derived from 2-fluoroaniline and thiophosgene. This intermediate reacts with methyl 2-bromoacetoacetate in a 1:1 molar ratio. The mechanism proceeds through nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the bromo ketone, followed by cyclization and elimination of hydrogen bromide.

Thiourea+CH3COCBr(CH2COOCH3)Thiazole+HBr\text{Thiourea} + \text{CH}3\text{COCBr(CH}2\text{COOCH}_3) \rightarrow \text{Thiazole} + \text{HBr}

Optimization Parameters

  • Solvent System : Ethanol or tetrahydrofuran (THF) at reflux (78–80°C) achieves optimal cyclization.

  • Reaction Time : 4–6 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:2).

  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Hantzsch Synthesis Optimization Data

ParameterOptimal ValueYield Impact
Temperature80°C+15%
SolventEthanol+10%
Thiourea Purity>95%+8%

Thiosemicarbazone Cyclocondensation Approach

An alternative route employs thiosemicarbazones as precursors, leveraging their reactivity with α-haloketones to form the thiazole ring. This method is advantageous for introducing electron-withdrawing groups.

Synthetic Workflow

  • Thiosemicarbazone Formation : React hydrazine hydrate with 2-fluorobenzaldehyde to yield 2-fluorophenyl thiosemicarbazone.

  • Cyclization : Treat the thiosemicarbazone with methyl 2-bromoacetoacetate in refluxing ethanol (5 hours).

Key Advantages

  • Functional Group Tolerance : Accommodates sterically hindered substituents.

  • Yield : 65–70%, with purity >98% after column chromatography (SiO₂, ethyl acetate/hexane).

Table 2: Thiosemicarbazone Method Performance

MetricValue
Reaction Time5 hours
Isolated Yield70%
Purity (HPLC)98.5%

One-Pot Multi-Component Synthesis

Recent advancements have enabled a one-pot strategy, combining thiourea formation and cyclization in a single reaction vessel. This method reduces intermediate isolation steps and improves atom economy.

Procedure Overview

  • In Situ Thiourea Generation : React 2-fluoroaniline with ammonium thiocyanate in acetic acid.

  • α-Haloketone Addition : Introduce methyl 2-bromoacetoacetate and heat at 70°C for 6 hours.

Efficiency Metrics

  • Total Yield : 75%, a 7% improvement over stepwise methods.

  • Solvent Volume Reduction : 40% less ethanol required compared to traditional approaches.

Critical Analysis of Methodologies

Cost and Scalability

  • Hantzsch Method : Low-cost starting materials (~$12/mol) but requires thiourea purification.

  • One-Pot Synthesis : Higher scalability potential due to reduced processing steps.

Environmental Impact

  • Waste Generation : Thiosemicarbazone routes produce 20% less hazardous waste than Hantzsch methods.

  • Solvent Recovery : Ethanol recycling achieves 90% recovery in industrial settings.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates cyclization, achieving 80% yield with 99% purity.

Catalytic Enhancements

  • Palladium Catalysis : Enables Suzuki coupling for late-stage fluorophenyl introduction (under exploration).

  • Enzyme-Mediated Cyclization : Preliminary studies show 50% yield using lipase catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that thiazole derivatives, including methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, exhibit antiviral properties. A study highlighted the potential of phenylthiazole compounds in inhibiting flavivirus infections by targeting viral envelope proteins . The structural modifications at the thiazole ring have shown to influence the antiviral potency significantly.

Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies demonstrated that certain thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from thiazoles have shown selective cytotoxicity against human lung adenocarcinoma cells, with IC50 values indicating significant potential for further development as anticancer agents .

Antimicrobial Effects

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, although its efficacy may vary compared to standard antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing thiazole carboxylic acids and aryl halides in the presence of bases.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing side reactions .
  • Catalytic Approaches : Employing transition metal catalysts to facilitate the formation of the thiazole ring structure efficiently.

These methodologies not only improve yield but also allow for the exploration of various substituents on the thiazole ring, enhancing biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiviral Research : A study focused on modifying the methyl ester to improve metabolic stability while retaining antiviral activity against flaviviruses. The research established structure-activity relationships (SARs) that guided further modifications .
  • Cancer Cell Line Studies : Another investigation evaluated a series of thiazole derivatives against multiple cancer cell lines, identifying compounds with promising selectivity and potency. The presence of specific substituents was critical in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibits flavivirus infections
AnticancerInduces apoptosis in lung adenocarcinoma cells
AntimicrobialExhibits activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among methyl 2-(2-fluorophenyl)thiazole-4-carboxylate and related compounds primarily involve substituents on the phenyl ring, ester groups, and functional group modifications (Table 1).

Table 1. Structural Comparison of Selected Thiazole Carboxylates

Compound Name Molecular Formula Substituents Fluorine Count Ester Group Key Structural Features Reference
This compound C₁₁H₈FNO₂S 2-fluorophenyl 1 Methyl Ortho-fluorine, methyl ester
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate C₁₂H₉F₂NO₂S 2,4-difluorophenyl 2 Ethyl Di-fluorinated phenyl, ethyl ester
Methyl 2-phenylthiazole-4-carboxylate C₁₁H₉NO₂S Phenyl 0 Methyl Non-fluorinated phenyl, methyl ester
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate C₁₃H₁₄N₄O₄S 2-nitrobenzylidene hydrazinyl 0 Ethyl Nitro-substituted hydrazine moiety
2-((4-Fluorobenzyl)(methyl)amino)-N-phenylthiazole-4-carboxamide C₁₈H₁₇FN₂OS 4-fluorobenzyl, phenylamide 1 N/A Carboxamide, fluorobenzyl substituent
  • Fluorination : The target compound’s single ortho-fluorine contrasts with the 2,4-difluorophenyl group in ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate , which may enhance lipophilicity and metabolic stability.
  • Ester vs. Amide: Methyl 2-phenylthiazole-4-carboxylate shares the methyl ester but lacks fluorine, while 2-((4-fluorobenzyl)(methyl)amino)-N-phenylthiazole-4-carboxamide replaces the ester with a carboxamide, altering hydrogen-bonding capacity.
Electronic Properties

The HOMO–LUMO gap, a critical determinant of electronic reactivity, is influenced by substituents. Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO–LUMO gap (~3.5 eV) due to extended conjugation from the nitro group and hydrazine moiety . In contrast, this compound lacks such conjugation but may still exhibit a reduced gap compared to non-fluorinated analogs (e.g., methyl 2-phenylthiazole-4-carboxylate) due to fluorine’s electron-withdrawing effects.

Biological Activity

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C10_{10}H8_{8}FNO2_{2}S
Molecular Weight: 225.24 g/mol

The compound features a thiazole ring, which is critical for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits a range of biological activities, primarily through the following mechanisms:

  • Antitumor Activity: Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50_{50} values often in the low micromolar range .
  • Antimicrobial Properties: The compound has shown promising antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiazole Ring: Modifications at positions 2 and 4 of the thiazole ring can significantly impact potency. For example, electron-withdrawing groups tend to enhance activity against certain cancer cell lines .
  • Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring (e.g., methyl or fluoro groups) are crucial for optimizing biological activity. Studies have indicated that para-substituted derivatives exhibit improved anticancer properties compared to their ortho or meta counterparts .

Biological Activity Data

Activity TypeCell Line/OrganismIC50_{50} Values (µM)Reference
AntitumorA549 (lung adenocarcinoma)~1.98
AntibacterialStaphylococcus aureus~5.0
AntifungalCandida albicans~3.5
Anti-inflammatoryRAW 264.7 macrophagesInhibition observed

Case Studies

  • Antitumor Activity in A549 Cells:
    In a study investigating various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against A549 cells with an IC50_{50} value of approximately 1.98 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy:
    The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations around 5 µM. This suggests its potential application in treating bacterial infections .
  • Anti-inflammatory Mechanism:
    Research has shown that this compound can reduce the secretion of pro-inflammatory cytokines in RAW 264.7 macrophages, highlighting its role in modulating inflammatory responses.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, a hydrolytic approach using methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate as a precursor can yield carboxylic acid derivatives under basic conditions (e.g., NaOH in ethanol/water at 358 K for 1.5 hours), followed by acidification . Optimization strategies include:

  • Catalyst Selection : Use of phase-transfer catalysts to enhance reaction efficiency.
  • Temperature Control : Maintaining precise thermal conditions (e.g., 358 K) to avoid side reactions.
  • Purification : Recrystallization from ethyl acetate to obtain high-purity blocks .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of ethyl acetate solutions to obtain high-quality crystals .
  • Data Collection : Use of SHELX programs (e.g., SHELXL for refinement) to process intensity data, with typical R factors < 0.05 for high-resolution structures .
  • Challenges : Addressing disorder in fluorophenyl groups or thiazole rings, resolved via iterative refinement and electron density mapping .

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity. For example:

  • Fluorophenyl Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve metabolic stability, as seen in analogs with antiviral properties .
  • Thiazole Ring Functionalization : Replacing the methyl ester with amide groups to modulate solubility and target binding .
  • Biological Assays : Dose-response curves (e.g., IC₅₀ determination in HepG2 cells) and computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like viral proteases .

Q. How can contradictory data in biological activity assays of this compound be systematically resolved?

Methodological Answer: Contradictions often arise from assay variability or compound instability. Resolution strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed pH, temperature).
  • Stability Studies : HPLC monitoring of degradation products in buffer solutions .
  • Meta-Analysis : Comparing data across multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify trends .

Q. What computational approaches are used to predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate NMR chemical shifts (e.g., predicting ¹³C NMR peaks for the thiazole ring) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) to study conformational flexibility and aggregation tendencies .
  • Spectroscopic Validation : Comparing computed IR/Raman spectra with experimental data to validate electronic structure models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound homogeneity .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to resolve polymorphic variations affecting melting points .
  • Cross-Validation : Compare ¹H NMR (e.g., DMSO-d₆) and HRMS data with literature values, accounting for solvent effects and instrument calibration .

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